

Reactivity of the aldehyde group in (4-Nitro-phenyl)-acetaldehyde

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (4-Nitro-phenyl)-acetaldehyde

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An In-depth Technical Guide on the Reactivity of the Aldehyde Group in **(4-Nitro-phenyl)-acetaldehyde**

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4-Nitro-phenyl)-acetaldehyde, CAS No. 1460-05-5, is a versatile aromatic aldehyde that serves as a crucial building block in medicinal chemistry and organic synthesis.^{[1][2]} Its chemical structure is characterized by a phenylacetaldehyde core with a nitro group (-NO₂) substituted at the para-position of the benzene ring. The presence of this strong electron-withdrawing nitro group significantly influences the reactivity of the aldehyde functionality. It enhances the electrophilic character of the carbonyl carbon, making it highly susceptible to nucleophilic attack and a key participant in various condensation reactions.^[2] This guide provides a comprehensive analysis of the reactivity of the aldehyde group in **(4-Nitro-phenyl)-acetaldehyde**, supported by quantitative data, detailed experimental protocols, and mechanistic diagrams.

Physicochemical and Spectroscopic Properties

The fundamental properties of **(4-Nitro-phenyl)-acetaldehyde** are summarized below, providing essential data for its identification and use in experimental settings.

Table 1: Physicochemical Properties of **(4-Nitro-phenyl)-acetaldehyde**

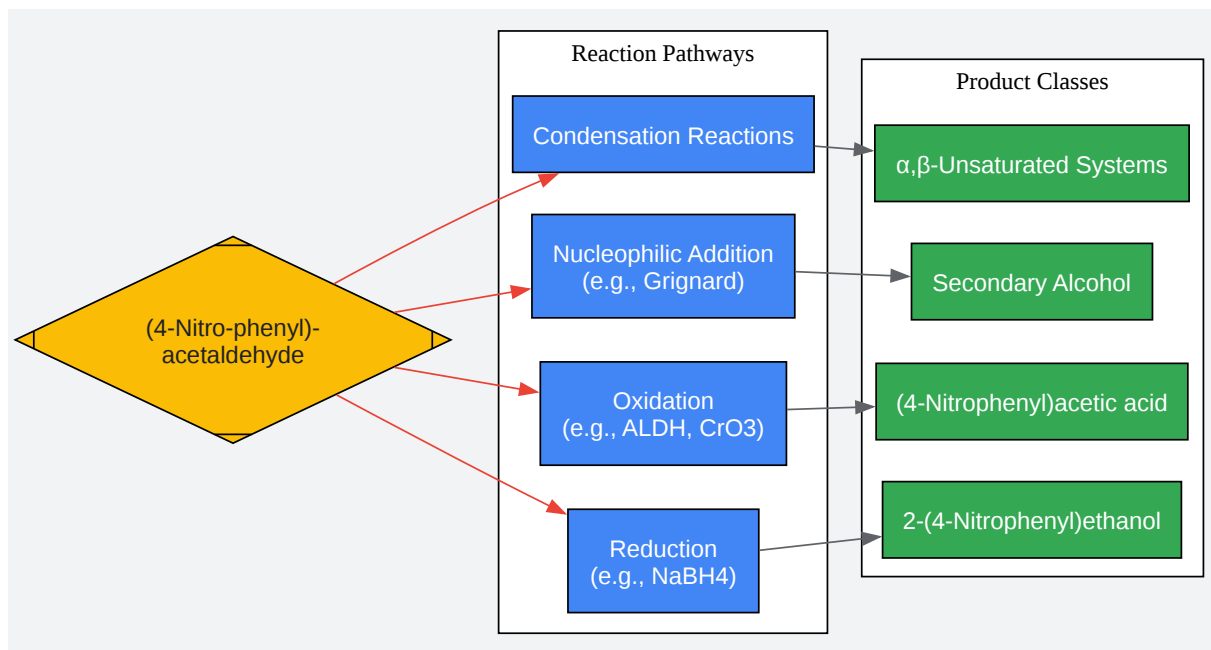
Property	Value	Reference
CAS Number	1460-05-5	[1][2]
Molecular Formula	C ₈ H ₇ NO ₃	[2][3]
Molecular Weight	165.15 g/mol	[1][3]
Melting Point	85-86 °C	[4][5]
Boiling Point	315.4 ± 17.0 °C (Predicted)	[4][5]
Appearance	Orange Solid	
InChI Key	NDXLKCBBPVHYSO-UHFFFAOYSA-N	[1][3]

Table 2: Spectroscopic Data for **(4-Nitro-phenyl)-acetaldehyde**

Spectroscopy	Characteristic Peaks	Reference
¹ H NMR	δ 9.8–10.2 ppm (aldehyde proton, -CHO), δ 8.2–8.5 ppm (aromatic protons ortho to -NO ₂)	[1]
FT-IR (cm ⁻¹)	~1720 (C=O stretch), ~1520 (asymmetric NO ₂ stretch), ~1350 (symmetric NO ₂ stretch)	[1]
Mass Spectrometry	m/z 165 (Molecular Ion Peak [M] ⁺)	[1]

Core Reactivity of the Aldehyde Group

The electron-withdrawing nature of the para-nitro group deactivates the aromatic ring towards electrophilic substitution but powerfully activates the aldehyde group for nucleophilic addition. This activation is the cornerstone of its utility in synthesis.



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Caption: Reaction pathways of **(4-Nitro-phenyl)-acetaldehyde**.

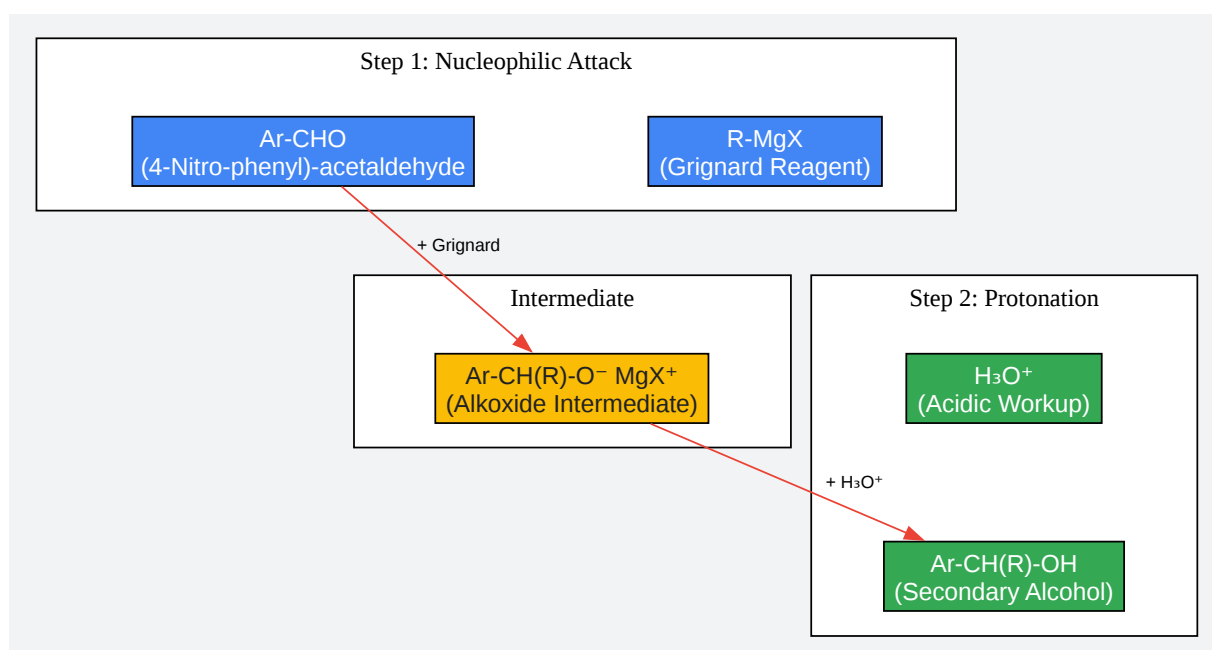
Oxidation and Reduction

- **Oxidation:** The aldehyde group can be readily oxidized to the corresponding carboxylic acid, (4-Nitro-phenyl)-acetic acid. In biological systems, this conversion is catalyzed by aldehyde dehydrogenase (ALDH).[1] Chemical oxidation can be achieved using standard oxidizing agents.
- **Reduction:** Conversely, the aldehyde is easily reduced to its primary alcohol, 2-(4-nitrophenyl)ethanol. This is typically accomplished using mild reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Nucleophilic Addition Reactions

The enhanced electrophilicity of the carbonyl carbon makes it an excellent substrate for nucleophilic addition.

- Grignard Reaction: The addition of an organomagnesium halide (Grignard reagent, R-MgX) to the aldehyde, followed by an acidic workup, yields a secondary alcohol.[6][7] This reaction is a powerful tool for forming new carbon-carbon bonds.



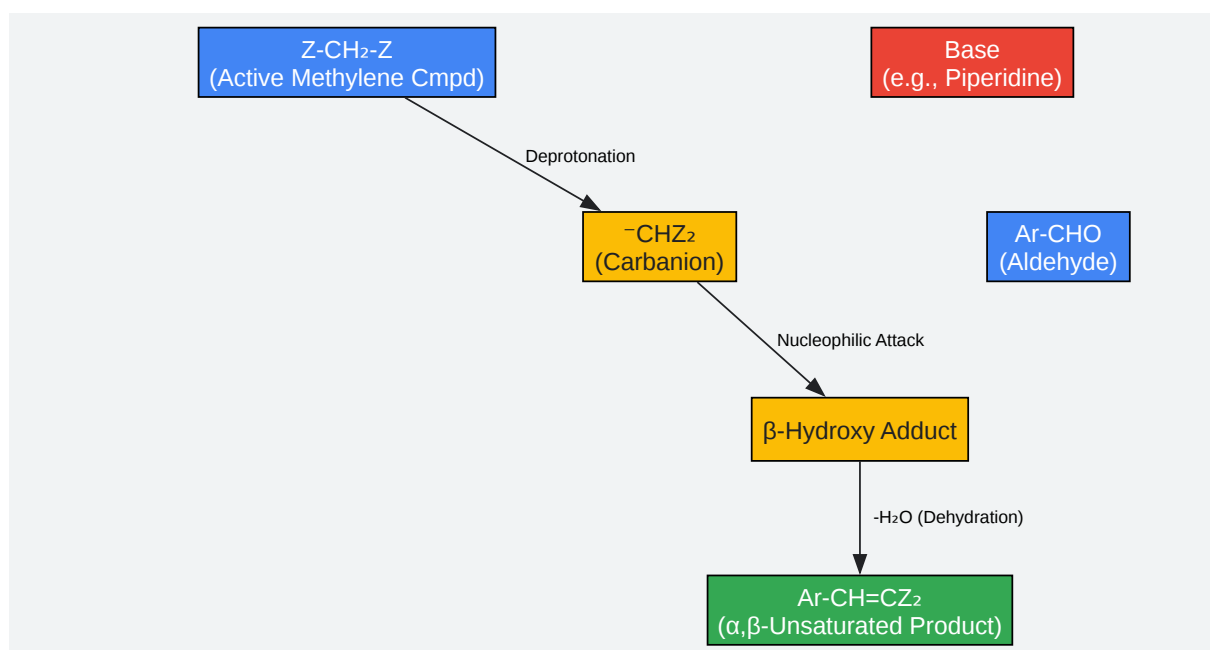
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Caption: Mechanism of the Grignard reaction.

Condensation Reactions

(4-Nitro-phenyl)-acetaldehyde is an excellent electrophilic partner in various condensation reactions, which typically involve nucleophilic addition followed by dehydration.

- **Henry (Nitroaldol) Reaction:** This reaction involves the base-catalyzed addition of a nitroalkane to the aldehyde, forming a β -nitro alcohol.[8][9][10] The products are valuable synthetic intermediates that can be further converted to amino alcohols or nitroalkenes.[8]
- **Knoevenagel Condensation:** This is a reaction between the aldehyde and a compound containing an active methylene group (e.g., malonic acid, diethyl malonate, cyanoacetic acid) in the presence of a weak base like piperidine or pyridine.[11][12][13] The reaction yields an α,β -unsaturated product after dehydration.[11][12]
- **Wittig Reaction:** The Wittig reaction provides a reliable method for converting the aldehyde into an alkene.[14] It involves the reaction with a phosphonium ylide (Wittig reagent). The stereochemical outcome ((E) or (Z)-alkene) depends on the stability of the ylide used.[14][15]
- **Aldol Condensation:** As an aldehyde lacking α -hydrogens, **(4-Nitro-phenyl)-acetaldehyde** cannot self-condense. However, it can act as the electrophilic partner in a crossed-aldol condensation with an enolizable ketone or aldehyde (e.g., acetone).



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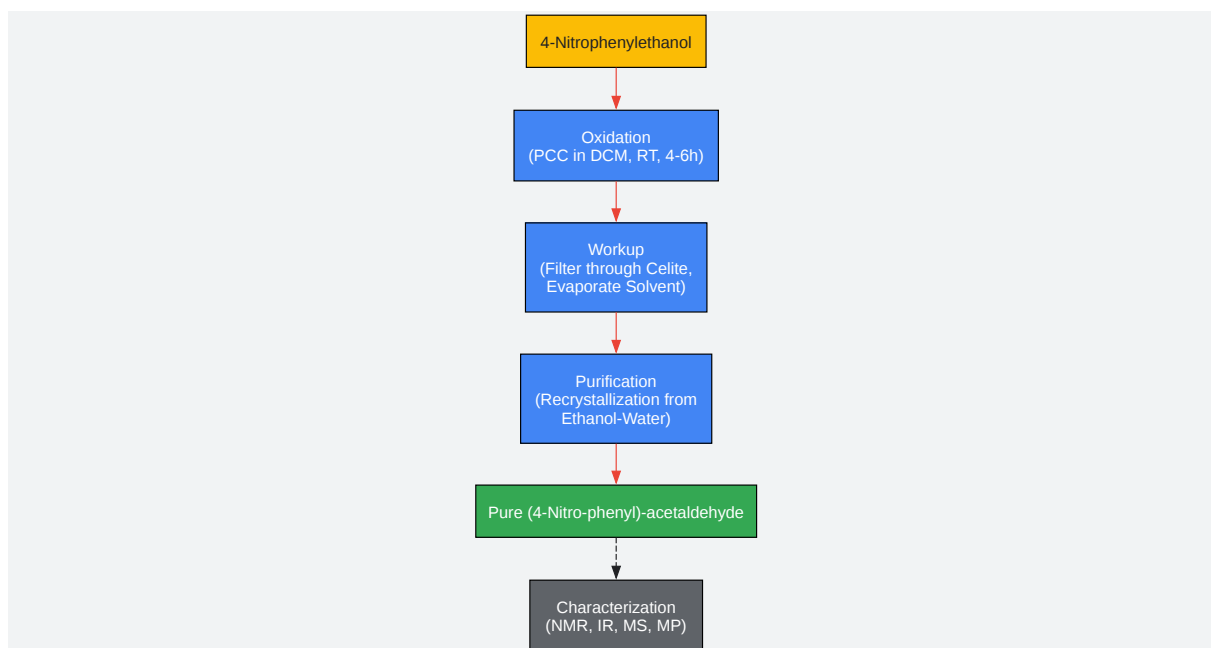
Caption: General mechanism of the Knoevenagel condensation.

Experimental Protocols

The following section provides generalized yet detailed protocols for key reactions involving **(4-Nitro-phenyl)-acetaldehyde**.

General Workflow for Synthesis and Purification

The synthesis of **(4-Nitro-phenyl)-acetaldehyde** often involves the oxidation of the corresponding alcohol or the nitration of a protected phenylacetaldehyde derivative.^[1]



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Caption: Workflow for the synthesis of **(4-Nitro-phenyl)-acetaldehyde**.

Protocol for Knoevenagel Condensation with Malononitrile

This protocol describes a catalyst-free condensation in an aqueous medium, highlighting a green chemistry approach.

- **Reactant Preparation:** In a glass vial, combine **(4-Nitro-phenyl)-acetaldehyde** (1.00 mmol, 1.00 equiv.) and malononitrile (1.00 mmol, 1.00 equiv.).
- **Solvent Addition:** Add 2 mL of deionized water to the vial.
- **Reaction:** Stir the mixture vigorously at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) until completion (typically 2-18 hours).
- **Workup:** Upon completion, extract the reaction mixture with a suitable organic solvent (e.g., CHCl₃, 3 x 20 mL).
- **Isolation:** Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the pure product, 2-((4-nitrophenyl)methylene)malononitrile.

(Note: This protocol is adapted from a general procedure for aldehyde condensations and may require optimization).[\[16\]](#)

Protocol for Reduction to 2-(4-Nitrophenyl)ethanol

- **Dissolution:** Dissolve **(4-Nitro-phenyl)-acetaldehyde** (1.00 mmol) in methanol or ethanol in a round-bottom flask equipped with a magnetic stirrer.
- **Cooling:** Cool the solution to 0 °C in an ice bath.
- **Reagent Addition:** Add sodium borohydride (NaBH₄) (1.10 mmol) portion-wise to the stirred solution, maintaining the temperature at 0 °C.
- **Reaction:** After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 1-2 hours. Monitor by TLC.
- **Quenching:** Carefully quench the reaction by the slow addition of water or dilute HCl at 0 °C.

- **Extraction and Isolation:** Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous Na_2SO_4 , and evaporate the solvent to yield the crude alcohol, which can be purified by column chromatography or recrystallization.

Summary of Reactions

The table below summarizes the key transformations of the aldehyde group in **(4-Nitro-phenyl)-acetaldehyde**.

Table 3: Summary of Key Reactions

Reaction Type	Reagents	Major Product	Key Features
Reduction	NaBH_4 or LiAlH_4	2-(4-Nitrophenyl)ethanol	Conversion of aldehyde to primary alcohol.
Oxidation	CrO_3 , PCC, ALDH	(4-Nitrophenyl)acetic acid	Conversion of aldehyde to carboxylic acid. [1]
Grignard Reaction	R-MgX , then H_3O^+	1-Aryl-2-(4-nitrophenyl)ethanol	C-C bond formation; yields a secondary alcohol. [6] [7]
Henry Reaction	$\text{R}'\text{-CH}_2\text{NO}_2$, Base	β -Nitro alcohol	C-C bond formation; versatile intermediate. [8] [10]
Knoevenagel	$\text{Z-CH}_2\text{-Z}$, Weak Base	α,β -Unsaturated compound	Condensation with active methylene compounds. [11] [12]
Wittig Reaction	$\text{Ph}_3\text{P=CHR}$, THF	1-Alkenyl-4-nitrobenzene	Converts C=O to C=C double bond. [14] [15]

Conclusion

The aldehyde group in **(4-Nitro-phenyl)-acetaldehyde** exhibits heightened reactivity due to the strong electron-withdrawing effect of the para-nitro substituent. This electronic activation makes

it an exceptionally useful and versatile intermediate for a wide array of chemical transformations, including oxidation, reduction, nucleophilic additions, and various condensation reactions. Its ability to readily form new carbon-carbon bonds underpins its importance in the synthesis of complex pharmaceutical compounds, dyes, and other high-value organic molecules.[1] Understanding the specific reactivity patterns detailed in this guide is essential for leveraging this compound to its full potential in research and development.

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- To cite this document: BenchChem. [Reactivity of the aldehyde group in (4-Nitro-phenyl)-acetaldehyde]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b074188#reactivity-of-the-aldehyde-group-in-4-nitro-phenyl-acetaldehyde]

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